![molecular formula C24H31NO B1226697 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol CAS No. 57734-80-2](/img/structure/B1226697.png)
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Azabicyclo[2.2.2]octan-3-ones, including compounds structurally related to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol, have been explored for their synthesis and structural properties. For instance, a study by Sonar, Parkin, and Crooks (2006) involved the synthesis and X-ray analysis of a series of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones to understand their molecular conformation in crystal structures (Sonar, Parkin, & Crooks, 2006).
Ring Expansion to Azepanes
Another application is seen in the work by Wojaczyńska, Turowska-Tyrk, and Skarżewski (2012), where the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to the formation of chiral-bridged azepanes. This process involved a high yielding, stereoselective ring expansion to a novel 2-azabicyclo[3.2.1]octane system (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Synthesis and Derivatives
Moreover, researchers like Sun Yu (2011) have been involved in the synthesis of derivatives of 1-azabicyclo[2.2.2]octan-3-one, providing insights into the influence factors of specific reactions like Aldol condensation. This research helps in optimizing reaction conditions for synthesizing similar compounds (Sun Yu, 2011).
Homopolymers with Antibacterial Activity
In the field of polymer chemistry, Kumar, Mageswari, Nithya, and Subramanian (2017) synthesized monomers related to 1-azabicyclo[2.2.2]octane and their homopolymers. They investigated their antibacterial activity, highlighting potential applications in medical and health-related fields (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Antiprotozoal Activities
Berger, Seebacher, Saf, Kaiser, Brun, and Weis (2006) explored the antiprotozoal activities of bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, which are structurally akin to 1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol. Their findings suggest potential applications in developing antiprotozoal agents (Berger et al., 2006).
Conformational Studies
Radchenko, Kopylova, Grygorenko, and Komarov (2009) reported on the practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic and related compounds, providing insights into their conformational properties and potential uses in pharmaceuticals (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Propiedades
Número CAS |
57734-80-2 |
|---|---|
Nombre del producto |
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
Fórmula molecular |
C24H31NO |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C24H31NO/c1-16-5-7-21(13-18(16)3)24(26,22-8-6-17(2)19(4)14-22)23-15-25-11-9-20(23)10-12-25/h5-8,13-14,20,23,26H,9-12,15H2,1-4H3 |
Clave InChI |
AIEOARPRTKSOKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(C2CN3CCC2CC3)(C4=CC(=C(C=C4)C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)
![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
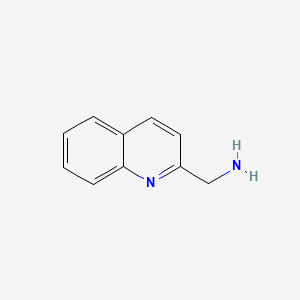
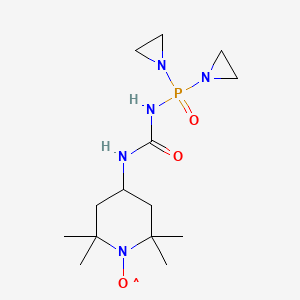



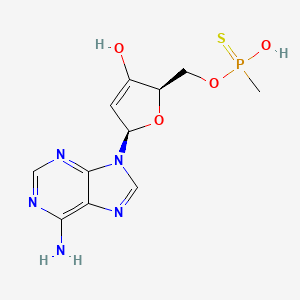
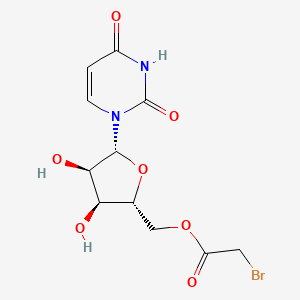
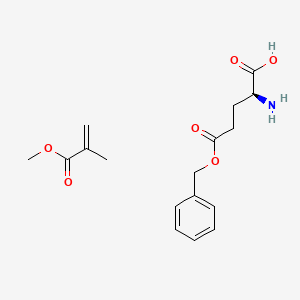
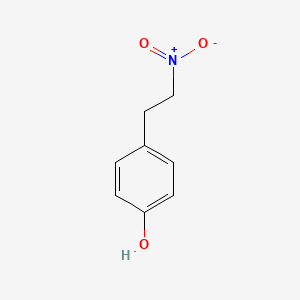

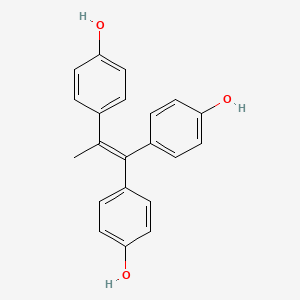
![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1226639.png)